molecular formula C15H12N2O B1295790 4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 16439-95-5

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No. B1295790
CAS RN: 16439-95-5
M. Wt: 236.27 g/mol
InChI Key: SRZDVYZVEYALFB-UHFFFAOYSA-N
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Description

The compound “4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one” is a type of benzodiazepine . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties, which are mediated by their action on gamma-aminobutyric acid (GABA) receptors in the brain .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide was prepared as part of a five-step sequence from pyrrol-2-carbonitrile as a key synthetic intermediate . The synthesis involved the use of 2-bromopyrrole and zinc cyanide in the presence of tetrakis (triphenylphosphine)palladium .


Molecular Structure Analysis

The molecular structure of benzodiazepines, including “4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one”, typically consists of a benzene ring fused to a seven-membered diazepine ring . The specific substitutions on this basic structure give rise to a variety of compounds with different pharmacological properties .

Scientific Research Applications

  • Application in Photovoltaic Interlayers

    • Field : Materials Chemistry
    • Summary : Tris (4- (1-phenyl-1H-benzo [d]imidazole)phenyl)phosphine oxide (TIPO) and 2,4,6-tris (4- (1-phenyl-1H-benzo [d]imidazol)phenyl)-1,3,5-triazine were newly synthesised and introduced into an n-type interlayer in planar perovskite solar cells for effective electron transport .
    • Methods : The small molecule materials contain phenyl benzimidazole, which is combined with a phosphine oxide core or a triazine ring core and contributes to the improvement of charge extraction and stability .
    • Results : The stability of the device was increased due to the introduction of the TIPO material as the passivation and protection layer .
  • Application in Metal-Organic Frameworks (MOFs)

    • Field : Applied Sciences
    • Summary : Three novel MOFs were obtained from the 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) benzene (TIBM) organic linker .
    • Methods : The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM) to estimate the morphology of the particles, powder X-ray diffraction (XRD) to confirm the crystal structure, Brunauer–Emmett–Teller (BET) method for structural analysis, and thermogravimetric measurements to examine the thermal stability .
    • Results : The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g) .
  • Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

    • Field : Organic & Biomolecular Chemistry
    • Summary : A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .
    • Methods : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .
    • Results : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .
  • Peroxisome proliferators-activated receptor α (PPARα)

    • Field : Biochemistry
    • Summary : PPARα is a key regulator of fatty acid metabolism and ketogenesis due to its regulatory pathways involve activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis .
  • Application in Organic Synthesis

    • Field : Organic Chemistry
    • Summary : A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been designed .
    • Methods : In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .
    • Results : A wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .
  • Application in Biochemistry

    • Field : Biochemistry
    • Summary : Peroxisome proliferators-activated receptor α (PPARα) is a key regulator of fatty acid metabolism and ketogenesis due to its regulatory pathways involve activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis .

Future Directions

The future directions for research on “4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one” and related compounds could involve further exploration of their pharmacological properties and potential therapeutic applications . For instance, new benzodiazepine derivatives have been identified as potential agonists for peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid metabolism .

properties

IUPAC Name

4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZDVYZVEYALFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936943
Record name 4-Phenyl-3H-1,5-benzodiazepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one

CAS RN

16439-95-5
Record name 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016439955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-3H-1,5-benzodiazepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70936943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-4-phenyl-2H-1,5-benzodiazepin-2-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ8TV7UT3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AA Gaponov, ET Zlenko, SV Shishkina… - Medicinal Chemistry …, 2016 - Springer
The paper reports the synthesis and in vivo pharmacological studies of a series of N-alkyl-1,5-benzodiazepine-2-ones. In this work, 19 novel benzodiazepine derivatives have been …
Number of citations: 21 link.springer.com
X Chen, Y Zheng, C Shu, W Yuan, B Liu… - The Journal of Organic …, 2011 - ACS Publications
Enantioselective synthesis of 4-substituted 4,5-dihydro-1H-[1,5]benzodiazepin-2(3H)-ones has been accomplished through chiral Lewis base-catalyzed hydrosilylation. The …
Number of citations: 54 pubs.acs.org
A Ghabi, H Mtiraoui, A Haouas, H Al-Ghulikah… - Journal of Molecular …, 2023 - Elsevier
The chlorination of bioactive molecules involves the change of their physiological properties, which leads to an improvement in their pharmacokinetic and pharmacological properties. …
Number of citations: 1 www.sciencedirect.com
M Dieguez, C Claver, J Margalef - Advances in Catalysis, 2021 - Elsevier
The asymmetric hydrogenation of imines is a high atom economy method to prepare chiral amines. This review discusses the achievements made in the homogeneous metal-catalyzed …
Number of citations: 4 www.sciencedirect.com
MV Sokolovskaya, SE Lyubimov, IS Mikhel… - Russian Chemical …, 2018 - Springer
A series of phosphoramidite ligands was tested in the asymmetric hydrogenation of 4-arylsubstituted 1,3-dihydro-2H-benzodiazepine-2-ones and up to 52% ee was achieved. The …
Number of citations: 6 link.springer.com
張昱勛 - 2009
Number of citations: 0

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